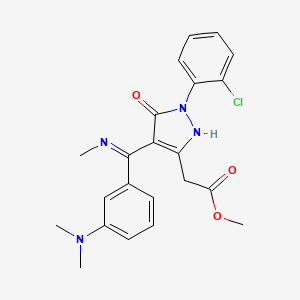![molecular formula C7H13NO B3111137 (4aR,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1820580-88-8](/img/structure/B3111137.png)
(4aR,7aS)-Octahydrocyclopenta[b]morpholine
Overview
Description
(4aR,7aS)-Octahydrocyclopenta[b]morpholine, also known as tetrahydromorpholine, is a cyclic amine that has been widely used in scientific research due to its unique chemical and physical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different research fields.
Scientific Research Applications
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine is a versatile heterocycle with a broad spectrum of pharmacological profiles. It forms the backbone of various organic compounds developed for diverse pharmacological activities. Research has highlighted its role in the design and synthesis of novel compounds with potent pharmacophoric activities. Morpholine and its analogues, such as (4aR,7aS)-Octahydrocyclopenta[b]morpholine, are integral in the development of drugs with anti-cancer, anti-microbial, anti-fungal, and anti-viral properties, as well as treatments for neurodegenerative disorders (Asif & Imran, 2019).
Application in Gene Function Inhibition
Morpholino oligos have been employed to inhibit gene function across a variety of model organisms. This approach provides a simple and rapid method to study gene function, demonstrating the utility of morpholine derivatives in genetic research and potentially in the development of gene therapy techniques (Heasman, 2002).
Antitumor Activity through Ring-B Modified Anthracyclines
Morpholine groups introduced into the structure of anthracycline analogues have shown increased activity against multi-drug resistant (MDR) tumors. This highlights the significance of morpholine derivatives in creating more effective antitumor drugs with reduced cardiotoxicity and enhanced potency (Suarato, Angelucci, & Geroni, 1999).
Antioxidant Activity Studies
Morpholine derivatives have also been investigated for their antioxidant activities. Research into the synthetic approaches and pharmacological attributes of these compounds, including those with a naturally rare morpholine moiety, indicates their potential in treating conditions associated with oxidative stress (Faisal et al., 2018).
Biomedical Applications
In the biomedical field, morpholine derivatives have been explored for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for applications in dentistry, regenerative medicine, and drug delivery, indicating a promising class of materials for biomedical research (Monge et al., 2011).
Mechanism of Action
Target of Action
Morpholine derivatives have been reported to target lysosomal ph and monoamine oxidase (MAO) . They can regulate lysosomal pH, which is crucial for many cellular processes . Additionally, they can inhibit MAO, an enzyme that plays a significant role in the metabolism of monoamine neurotransmitters .
Mode of Action
Morpholine derivatives have been shown to efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .
Biochemical Pathways
Morpholine derivatives have been associated with the regulation of lysosomal ph and inhibition of MAO . The regulation of lysosomal pH can affect various cellular processes, while the inhibition of MAO can impact the metabolism of monoamine neurotransmitters .
Pharmacokinetics
Morpholine derivatives have been reported to exhibit favorable adme features, including blood-brain barrier permeability .
Result of Action
Morpholine derivatives have been shown to disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . They also inhibit MAO, which can impact the metabolism of monoamine neurotransmitters .
properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-Octahydrocyclopenta[b]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



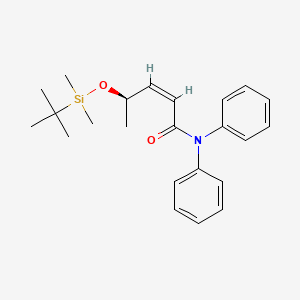
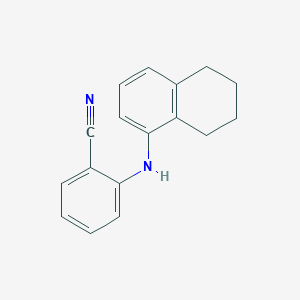
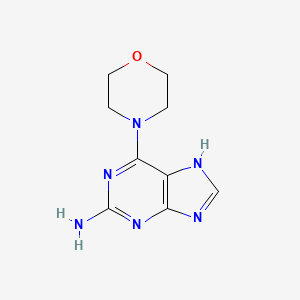

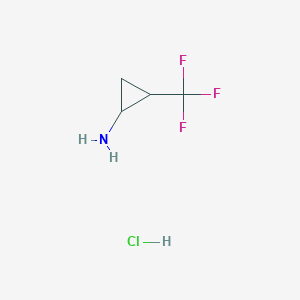
![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)
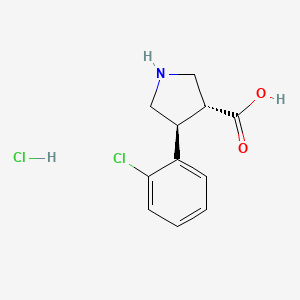
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3111148.png)
